molecular formula C8H4ClF2NO2 B11782801 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole

2-Chloro-7-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11782801
M. Wt: 219.57 g/mol
InChI Key: SSBORSUYAKRVGT-UHFFFAOYSA-N
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Description

2-Chloro-7-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole typically involves the halogenation of 2-arylbenzo[d]oxazole. One common method includes the use of transition metal catalysts for selective halogenation. For instance, chlorination can be achieved using a transition metal catalyst like ruthenium or rhodium under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Chlorination: Transition metal catalysts like ruthenium or rhodium.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(difluoromethoxy)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

2-chloro-7-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H

InChI Key

SSBORSUYAKRVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)OC(=N2)Cl

Origin of Product

United States

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